2,5-Dihydroxycinnamic acid

Description

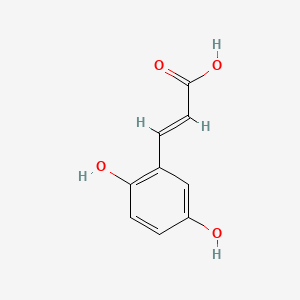

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIPYOZBOMUUCA-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030505 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38489-67-7, 636-01-1 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

discovery and natural sources of 2,5-Dihydroxycinnamic acid

An In-Depth Technical Guide to the Discovery and Natural Sources of 2,5-Dihydroxycinnamic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

Hydroxycinnamic acids (HCAs) are a major class of phenolic acids widely distributed throughout the plant kingdom, originating from the shikimate and phenylpropanoid pathways.[1][2][3][4] These compounds, derived from cinnamic acid, play crucial roles in plant physiology, including defense against pathogens and protection from UV radiation.[1][3][5] While common HCAs such as caffeic acid (3,4-dihydroxy), p-coumaric acid, and ferulic acid are extensively studied, their isomers often possess unique biological activities that warrant specific investigation.

This technical guide focuses on This compound (2,5-DHCA) , an isomer of the well-known caffeic acid.[6][7] Its distinct hydroxylation pattern on the phenyl ring confers specific chemical properties and potential bioactivities that are of increasing interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides a comprehensive overview of the discovery of 2,5-DHCA, its known natural sources, biosynthetic origins, and detailed methodologies for its isolation and characterization.

Discovery and Early Synthesis

The history of this compound is rooted in early 20th-century organic chemistry. Initial work focused on its chemical synthesis rather than isolation from natural sources. The compound was successfully produced via the Elbs persulfate oxidation of o-coumaric acid (2-hydroxycinnamic acid), a method reported in the early 1900s.[6] This reaction hydroxylates the phenyl ring, and its application to o-coumaric acid provided a viable route to its 2,5-dihydroxy derivative. This synthetic origin underscores the fundamental chemical explorations that preceded the compound's later discovery as a natural product.

Natural Occurrence and Distribution

While many hydroxycinnamic acids are ubiquitous, 2,5-DHCA is reported in a more select number of natural sources. Its identification in the plant kingdom has confirmed its status as a secondary metabolite. The following table summarizes the known natural sources of 2,5-DHCA and its derivatives.

| Compound | Natural Source(s) | Family | Organism Type | Reference(s) |

| This compound | Grevillea robusta (Silky Oak) | Proteaceae | Plant | [8][9] |

| Methyl 2,5-dihydroxycinnamate | Azadirachta indica (Neem) | Meliaceae | Plant | [10] |

| Methyl 2,5-dihydroxycinnamate | Murraya paniculata (Orange Jasmine) | Rutaceae | Plant | [10] |

The limited number of reported sources suggests that 2,5-DHCA may be a specialized metabolite rather than a core component of the phenylpropanoid pathway in most plants. Its presence in diverse families like Proteaceae, Meliaceae, and Rutaceae indicates that the genetic machinery for its production may have evolved independently or is yet to be widely identified.

Biosynthesis: A Putative Pathway

The biosynthesis of hydroxycinnamic acids is initiated from the amino acid L-phenylalanine.[3][4] The core pathway involves deamination and a series of hydroxylation and methylation steps.

The General Phenylpropanoid Pathway

The journey from L-phenylalanine to various HCAs is a cornerstone of plant secondary metabolism.[3][5]

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to form p-coumaric acid, a key branch point.

-

Further Modifications: Subsequent enzymes like coumaryl 3-hydroxylase (C3H) and various O-methyltransferases (COMTs) produce other common HCAs like caffeic and ferulic acid.[3]

Putative Pathway for 2,5-Hydroxylation

The formation of the 2,5-dihydroxy substitution pattern is less common than the 3,4- or 4-hydroxy patterns. The biosynthesis of 2,5-DHCA is not explicitly detailed in the literature but can be inferred from related pathways, particularly that of gentisic acid (2,5-dihydroxybenzoic acid), which is known to accumulate in plants, especially under stress.[11][12][13]

Two plausible routes exist:

-

Hydroxylation of a Cinnamic Acid Precursor: A mono-hydroxylated cinnamic acid, such as o-coumaric acid (2-hydroxy) or p-coumaric acid (4-hydroxy, though less likely to lead to 2,5-), could undergo further hydroxylation by a specific hydroxylase enzyme to yield the 2,5-dihydroxy pattern. The chemical synthesis from o-coumaric acid lends support to this hypothesis.[6]

-

Derivation from the Gentisic Acid Pathway: Plants are known to produce gentisic acid.[12][14] It is conceivable that a precursor in the gentisic acid pathway, or gentisic acid itself, could be elongated by a three-carbon unit to form 2,5-DHCA. However, the former route involving direct hydroxylation of a cinnamic acid backbone is generally more consistent with known HCA biosynthesis.

The following diagram illustrates the likely biosynthetic origin of 2,5-DHCA from the core phenylpropanoid pathway.

Caption: Putative biosynthetic pathway of this compound.

Methodology: Isolation and Characterization

The isolation of 2,5-DHCA from natural sources follows established protocols for phenolic compounds. The key is a systematic approach using solvent partitioning and chromatography to separate compounds based on polarity.

General Extraction and Fractionation Workflow

The following diagram outlines a robust, field-proven workflow for isolating cinnamic acid derivatives from plant material.

Caption: General workflow for isolation of this compound.

Detailed Experimental Protocol

This protocol is a synthesized example based on standard methodologies for isolating cinnamic acid derivatives from plant tissues.[15][16][17][18]

Objective: To isolate and purify this compound from a plant source (e.g., powdered leaves or bark of Grevillea robusta).

Step 1: Extraction

-

Obtain 500 g of air-dried and finely powdered plant material.

-

Macerate the powder in 2.5 L of 80% methanol (MeOH) at room temperature for 48 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

Step 2: Solvent Partitioning (Fractionation)

-

Resuspend the crude extract in 500 mL of distilled water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

-

First, extract with n-hexane (3 x 500 mL) to remove non-polar compounds like lipids and chlorophyll. Collect and concentrate the hexane fraction for separate analysis if desired.

-

Next, extract the remaining aqueous layer with ethyl acetate (EtOAc) (3 x 500 mL). 2,5-DHCA, as a moderately polar phenolic acid, is expected to partition into this layer.

-

Combine the EtOAc fractions and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the EtOAc fraction, which is now enriched with phenolic compounds.

Step 3: Column Chromatography (CC)

-

Prepare a silica gel (60-120 mesh) column packed in a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

-

Adsorb the dried EtOAc fraction (e.g., 5 g) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the percentage of EtOAc (e.g., 95:5, 90:10, 80:20, etc., v/v).

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase like Chloroform:Methanol (9:1) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions that show similar TLC profiles, particularly those corresponding to the expected polarity of 2,5-DHCA.

Step 4: Purification by Preparative HPLC

-

Dissolve the semi-purified, combined fractions from CC in HPLC-grade methanol.

-

Purify the sample using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.

-

Use a binary gradient solvent system, for example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Elute with a linear gradient (e.g., starting from 10% B to 70% B over 40 minutes) at a flow rate of 5 mL/min.

-

Monitor the elution with a UV detector at wavelengths relevant for phenolic acids (e.g., 280 nm, 320 nm).

-

Collect the peak corresponding to the retention time of a 2,5-DHCA standard, if available. Otherwise, collect all major peaks for structural analysis.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.

Step 5: Structural Elucidation

-

Confirm the identity and purity of the isolated compound using standard spectroscopic techniques:

-

Mass Spectrometry (MS): Determine the molecular weight (for C₉H₈O₄, expected [M-H]⁻ at m/z 179.03).

-

Nuclear Magnetic Resonance (NMR): Use ¹H-NMR and ¹³C-NMR to confirm the chemical structure, including the substitution pattern on the aromatic ring and the trans configuration of the acrylic acid side chain. 2D-NMR experiments (COSY, HMBC, HSQC) can provide definitive structural confirmation.

-

Conclusion

This compound represents an intriguing, less-common natural product within the vast family of hydroxycinnamic acids. While its discovery was initially a feat of synthetic chemistry, its subsequent identification in plants like Grevillea robusta has opened avenues for biological investigation. Understanding its natural distribution and biosynthetic origins is critical for exploring its full pharmacological potential. The methodologies detailed in this guide provide a robust framework for researchers to isolate, identify, and quantify 2,5-DHCA from novel natural sources, paving the way for further studies into its role in plant physiology and its potential applications in medicine and industry.

References

-

Discovery of a novel this compound-based 5-lipoxygenase inhibitor that induces apoptosis and may impair autophagic flux in RCC4 renal cancer cells. (2019). European Journal of Medicinal Chemistry. [Link]

-

This compound | C9H8O4. (n.d.). PubChem. [Link]

-

Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. (2020). Nutrients. [Link]

-

Biosynthesis, natural sources, dietary intake, pharmacokinetic properties, and biological activities of hydroxycinnamic acids. (2012). Journal of Agricultural and Food Chemistry. [Link]

-

This compound. (n.d.). Wikiwand. [Link]

-

Methyl 2,5-dihydroxycinnamate | C10H10O4. (n.d.). PubChem. [Link]

-

Showing this compound (PHY0107286). (2015). PhytoBank. [Link]

-

Gentisic acid. (n.d.). Wikipedia. [Link]

-

Chemical structure of gentisic acid (2,5-dihydroxybenzoic acid). (n.d.). ResearchGate. [Link]

-

Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. (2015). Plant Biotechnology Reports. [Link]

-

Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. (2023). MDPI. [Link]

-

Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. (2016). Iranian Journal of Pharmaceutical Research. [Link]

-

This compound. (n.d.). Wikipedia. [Link]

-

Biosynthesis, Natural Sources, Dietary Intake, Pharmacokinetic Properties, and Biological Activities of Hydroxycinnamic Acids. (2012). ResearchGate. [Link]

-

Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine. (2022). ResearchGate. [Link]

-

Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. (2019). Taylor & Francis Online. [Link]

-

Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. (2016). ResearchGate. [Link]

-

Induction of gentisic acid 5-O-β-D-xylopyranoside in tomato and cucumber plants infected by different pathogens. (1999). ResearchGate. [Link]

-

Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica. (2019). Molecules. [Link]

-

Mass spectra of 2,5 dihydroxybenzoic acid (gentisic acid, GA) found in the sample. (2023). ResearchGate. [Link]

Sources

- 1. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, natural sources, dietary intake, pharmacokinetic properties, and biological activities of hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. wikiwand.com [wikiwand.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PhytoBank: Showing this compound (PHY0107286) [phytobank.ca]

- 10. Methyl 2,5-dihydroxycinnamate | C10H10O4 | CID 5353609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Gentisic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and biosynthesis of 2,5-Dihydroxycinnamic acid

An In-Depth Technical Guide to the Synthesis and Biosynthesis of 2,5-Dihydroxycinnamic Acid

Introduction

This compound, also known by the IUPAC name (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid derivative and an isomer of the more common caffeic acid.[1][2] As a member of the phenylpropanoid class, it shares a core C6-C3 carbon skeleton. This compound, with the chemical formula C₉H₈O₄ and CAS Number 38489-67-7, is of significant interest to researchers in natural products chemistry, metabolic engineering, and drug development due to the diverse biological activities associated with its structural class.[3] While found naturally in plants such as Grevillea robusta, its study often requires access to pure material through either isolation or synthesis.[3]

This guide provides a detailed examination of the two primary routes for obtaining this compound: its formation through natural biosynthetic pathways and its construction via chemical synthesis in a laboratory setting. We will explore the underlying enzymatic logic of its biosynthesis, starting from central metabolism, and detail validated chemical methodologies for its practical synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Biosynthetic Pathway

The biosynthesis of hydroxycinnamic acids is a cornerstone of secondary metabolism in plants and various microorganisms, originating from the shikimate pathway.[4][5] This central metabolic route is responsible for producing the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the fundamental building blocks for a vast array of aromatic compounds.[5][6]

The Phenylpropanoid Pathway: A Gateway to Hydroxycinnamic Acids

The journey from primary metabolism to hydroxycinnamic acids begins with the conversion of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into aromatic amino acids via the shikimate pathway.[7] The subsequent steps are collectively known as the general phenylpropanoid pathway.

-

Formation of Cinnamic Acid : The committed step and gateway to this pathway is the non-oxidative deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[8][9][10] This reaction forms trans-cinnamic acid, the parent scaffold for this class of compounds.

-

Hydroxylation Events : Following the formation of cinnamic acid, a series of hydroxylation reactions, typically catalyzed by cytochrome P450-dependent monooxygenases, decorate the aromatic ring. The most common and well-characterized steps include:

In some organisms, a parallel pathway exists where Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid.[7][14]

Postulated Biosynthesis of this compound

The biosynthetic pathway leading specifically to the 2,5-dihydroxy substitution pattern is less characterized than the pathways for its 4-hydroxy and 3,4-dihydroxy isomers. However, two plausible hypotheses can be considered based on known biochemical reactions:

-

Hydroxylation of a Cinnamate Precursor : A dedicated hydroxylase may act on a precursor such as o-coumaric acid (2-hydroxycinnamic acid) to introduce a second hydroxyl group at the C5 position. This would mirror the logic of the Elbs chemical synthesis.

-

Elaboration of a Dihydroxylated Precursor : Alternatively, the pathway may diverge earlier. Precursors such as gentisic acid (2,5-dihydroxybenzoic acid) or homogentisic acid, which already contain the 2,5-dihydroxy aromatic core, could be elongated to form the propenoic acid side chain.[1][15] Both gentisic acid and homogentisic acid are themselves products derived from the shikimate pathway, representing a different branching from the central aromatic metabolism.[15]

Part 2: Chemical Synthesis

The laboratory synthesis of this compound can be approached by applying general methods for α,β-unsaturated acid formation or through specific reactions tailored to its unique substitution pattern.

General Strategies for Cinnamic Acid Synthesis

Two classical named reactions form the bedrock of cinnamic acid synthesis and are essential for any researcher in this field to understand.

-

The Perkin Reaction : This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[16][17] While a powerful tool for generating the C=C double bond of cinnamic acids, the reaction often requires high temperatures and long reaction times.[18][19]

-

The Knoevenagel Condensation : A more versatile and often higher-yielding method, the Knoevenagel condensation reacts an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a base catalyst like piperidine or pyridine.[20][21] The initial condensation product subsequently undergoes decarboxylation to yield the final cinnamic acid derivative.[22] Modern variations of this reaction utilize greener catalysts and solvents, making it a highly adaptable method.[23][24]

A Validated Protocol: Elbs Persulfate Oxidation

A direct and referenced method for preparing this compound is the Elbs persulfate oxidation of o-coumaric acid (2-hydroxycinnamic acid) .[1][2]

Causality and Mechanistic Insight : The Elbs reaction is a classic method for introducing a hydroxyl group onto a phenol ring at the position para to the existing hydroxyl group. The reaction proceeds by the nucleophilic attack of a phenoxide ion (formed under basic conditions) on the peroxide group of the persulfate salt (e.g., potassium persulfate, K₂S₂O₈). This forms an intermediate aryl sulfate ester, which is subsequently hydrolyzed under acidic conditions to reveal the new phenol, yielding the desired dihydroxy product. The choice of an alkaline medium is critical as it deprotonates the starting phenol, generating the highly nucleophilic phenoxide required for the initial attack on the persulfate.

Experimental Protocol: Step-by-Step Methodology

The following protocol is a representative procedure based on the principles of the Elbs persulfate oxidation.

-

Preparation of Reactants :

-

Prepare a solution of o-coumaric acid in an aqueous solution of sodium hydroxide (approx. 2 molar equivalents).

-

Separately, prepare an aqueous solution of potassium persulfate (K₂S₂O₈, approx. 1.1-1.5 molar equivalents).

-

-

Reaction Setup :

-

Place the o-coumaric acid solution in a reaction vessel equipped with a magnetic stirrer and cool it in an ice-water bath to 0-5 °C.

-

-

Addition of Oxidant :

-

Add the potassium persulfate solution dropwise to the cooled, stirring solution of o-coumaric acid over 1-2 hours. The rate of addition must be controlled to maintain the low temperature, as the reaction is exothermic.

-

-

Reaction Progression :

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours to ensure the reaction goes to completion.

-

-

Hydrolysis and Product Isolation :

-

Acidify the reaction mixture by carefully adding concentrated hydrochloric acid or sulfuric acid until the pH is approximately 1-2. This step hydrolyzes the intermediate sulfate ester.

-

The crude this compound will precipitate out of the acidic solution.

-

Isolate the solid product by vacuum filtration.

-

-

Purification :

-

Wash the collected solid with cold water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound.

-

-

Characterization :

-

Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, IR, MS, and melting point).

-

Part 3: Data and Methodological Summary

To aid researchers in selecting an appropriate synthetic strategy, the key features of the discussed chemical methods are summarized below.

| Synthetic Method | Starting Materials | Catalyst/Reagents | Key Features & Rationale |

| Elbs Persulfate Oxidation | o-Coumaric acid | 1. Potassium persulfate (K₂S₂O₈) 2. Aqueous alkali (e.g., NaOH) 3. Acid (for workup) | Direct method for introducing a hydroxyl group para to an existing phenol. The alkaline medium is required for the phenoxide formation, which is the active species.[1][2] |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Weak base (e.g., Sodium acetate) | Classic C=C bond formation. The base generates an enolate from the anhydride which attacks the aldehyde. Requires high temperatures.[16][17][18] |

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., Malonic acid) | Base catalyst (e.g., Piperidine, Proline) | Highly versatile and often more efficient than Perkin. The use of malonic acid followed by decarboxylation is a common route to cinnamic acids. Greener alternatives exist.[20][21][23] |

Conclusion

This compound can be accessed through both biological and chemical avenues. In nature, its formation is tied to the complex and highly regulated phenylpropanoid pathway, which branches from the central shikimate pathway. While the precise enzymatic steps for the 2,5-dihydroxy isomer are still an area for further research, the general pathway provides a blueprint for metabolic engineering efforts. For laboratory-scale production and research purposes, chemical synthesis offers a direct and controllable route. The Elbs persulfate oxidation of o-coumaric acid stands as a specific and validated method, while foundational reactions like the Perkin and Knoevenagel condensations provide a broader synthetic toolkit. A thorough understanding of both biosynthesis and chemical synthesis is invaluable for professionals in drug development, enabling the rational design of new derivatives and the production of material for biological evaluation.

References

- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.

- ResearchGate. The Shikimate Pathway and Aromatic Amino Acid Biosynthesis in Plants.

- ResearchGate. Biosynthesis of shikimic acid and its derivatives.

- J&K Scientific LLC. Perkin Reaction. (2021-06-01).

- ResearchGate. Schematic overview of Shikimate pathway for biosynthesis of aromatic amino acids in Synechocystis. C4H, cinnamate-4-hydroxylase.

- Wikipedia. This compound.

- Wikipedia. Perkin reaction.

- Taylor & Francis. Shikimate pathway – Knowledge and References.

- PMC. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. (2018-03-26).

- BYJU'S. Perkin Reaction Mechanism.

- SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.

- Wikiwand. This compound.

- Alfa Chemistry. Knoevenagel Condensation.

- Wikipedia. Gentisic acid.

- PubMed Central. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers.

- Benchchem. Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives.

- MDPI. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses.

- NIH. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses.

- Royal Society of Chemistry. Pyridine free Knoevenagel condensation for synthesis of cinnamic acids.

- Frontiers. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes.

- Encyclopedia.pub. Naturally Occurring Hydroxycinnamic Acids. (2020-11-06).

- Springer. Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. (2015-08-05).

- ResearchGate. A schematic diagram representing the biosynthesis pathway from....

- PhytoBank. Showing this compound (PHY0107286). (2015-04-24).

- ASM Journals. Genes and Enzymes Involved in Caffeic Acid Biosynthesis in the Actinomycete Saccharothrix espanaensis.

- Synchem. This compound.

- PubChem. This compound | C9H8O4 | CID 6442618.

- ResearchGate. (PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine.

- ResearchGate. Chemical structure of gentisic acid (2,5-dihydroxybenzoic acid) (A) and....

- PMC. Genes and Enzymes Involved in Caffeic Acid Biosynthesis in the Actinomycete Saccharothrix espanaensis.

- MedChemExpress. 2,5-Dihydroxybenzoic acid (Gentisic acid) | Endogenous Metabolite.

- ResearchGate. Chemical Synthesis of Hydroxycinnamic Acid Glucosides and Evaluation of Their Ability To Stabilize Natural Colors via Anthocyanin Copigmentation.

- PubChem. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469.

- MDPI. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? (2024-08-17).

- ResearchGate. The biosynthesis pathway of caffeic acid, chlorogenic acid, rosmarinic....

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. This compound | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Genes and Enzymes Involved in Caffeic Acid Biosynthesis in the Actinomycete Saccharothrix espanaensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gentisic acid - Wikipedia [en.wikipedia.org]

- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 17. Perkin reaction - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. byjus.com [byjus.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Enzymatic Synthesis of 2,5-Dihydroxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxycinnamic acid, an isomer of the well-known caffeic acid, is a phenolic compound with significant potential in pharmaceutical and cosmeceutical applications due to its antioxidant and tyrosinase-inhibiting properties.[1][2] Traditional chemical synthesis routes often involve harsh conditions and multi-step processes. This guide provides an in-depth exploration of enzymatic and whole-cell biocatalytic strategies for the sustainable and selective synthesis of this compound. We will delve into the selection of precursor molecules, the identification and application of suitable enzymes such as tyrosinases and engineered hydroxylases, and the development of whole-cell biocatalytic systems. Furthermore, this guide will cover essential downstream processing for purification and robust analytical techniques for product verification, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of this compound

This compound (DHCA), also known as grevillic acid, is a hydroxycinnamic acid derivative that has garnered interest for its diverse biological activities.[3] Its structural similarity to other phenolic compounds suggests a range of applications, from acting as a building block in the synthesis of more complex molecules to being a potent bioactive ingredient in its own right. The presence of two hydroxyl groups on the phenyl ring is crucial for its antioxidant capacity and its potential as a tyrosinase inhibitor, making it a valuable target for the cosmetics and pharmaceutical industries.[1][2]

The conventional chemical synthesis of this compound typically involves the Elbs persulfate oxidation of o-coumaric acid.[3] While effective, this method can present challenges related to regioselectivity and the use of harsh reagents. Biocatalysis, through the use of isolated enzymes or whole-cell systems, offers a more sustainable and selective alternative, operating under mild conditions and with the potential for high specificity.

This technical guide will provide a comprehensive overview of the enzymatic pathways and methodologies for the synthesis of this compound, with a focus on providing practical insights for researchers and professionals in drug development.

Strategic Approaches to Enzymatic Synthesis

The enzymatic synthesis of this compound primarily revolves around the regioselective hydroxylation of a suitable precursor molecule. The most logical and promising precursor is o-coumaric acid (2-hydroxycinnamic acid) . The goal is to introduce a second hydroxyl group at the 5-position of the phenyl ring. Two main enzymatic strategies can be employed for this transformation: direct enzymatic hydroxylation using isolated enzymes and whole-cell biocatalysis.

Key Enzymes for Regioselective Hydroxylation

The success of the enzymatic synthesis hinges on the selection of a highly specific and efficient hydroxylase. Two classes of enzymes show significant promise:

-

Tyrosinases (EC 1.14.18.1): These copper-containing monooxygenases are well-known for their role in melanin biosynthesis, where they catalyze the o-hydroxylation of monophenols to o-diphenols.[4] While their primary substrate is L-tyrosine, tyrosinases have been shown to act on a variety of phenolic compounds, including p-coumaric acid.[5] The potential of tyrosinase to hydroxylate o-coumaric acid to this compound is a key area of investigation. However, it is crucial to note that o-coumaric acid can also act as a tyrosinase inhibitor, a factor that must be carefully considered in the design of a biocatalytic process.[6]

-

4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H) (EC 1.14.14.9): This bacterial two-component flavin-dependent monooxygenase is a powerful biocatalyst for the ortho-hydroxylation of a wide range of phenolic compounds.[7] The enzyme complex, consisting of an oxygenase component (HpaB) and a reductase component (HpaC), has been successfully engineered to improve its activity and broaden its substrate scope.[8][9] While its activity on p-coumaric acid to produce caffeic acid is well-established, its application for the hydroxylation of o-coumaric acid is a promising avenue for the synthesis of this compound.[7]

In Vitro Enzymatic Synthesis: A Controlled Approach

The use of isolated and purified enzymes offers a high degree of control over the reaction conditions and can simplify downstream processing.

Workflow for In Vitro Synthesis

The following diagram illustrates a general workflow for the in vitro enzymatic synthesis of this compound.

Caption: Workflow for in vitro enzymatic synthesis.

Experimental Protocol: 4HPA3H-Catalyzed Synthesis

This protocol is a model based on the known properties of 4HPA3H and will require optimization for the specific substrate o-coumaric acid.

Materials:

-

Purified 4HPA3H (oxygenase and reductase components)

-

o-Coumaric acid

-

NADH

-

FAD

-

Phosphate buffer (pH 7.5)

-

Formate dehydrogenase (for cofactor regeneration)

-

Sodium formate

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing phosphate buffer (50 mM, pH 7.5), FAD (0.1 mM), and NADH (1 mM).

-

Cofactor Regeneration System: Add formate dehydrogenase (5 U/mL) and sodium formate (100 mM) to the reaction mixture to ensure continuous regeneration of NADH.

-

Enzyme Addition: Add the purified 4HPA3H oxygenase and reductase components to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Substrate Addition: Start the reaction by adding o-coumaric acid to a final concentration of 1-10 mM. A fed-batch strategy may be employed to mitigate potential substrate inhibition.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation and aeration.

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

-

Termination: Once the reaction has reached completion, terminate it by adding a quenching agent (e.g., an organic solvent or by heat inactivation).

Whole-Cell Biocatalysis: A Sustainable Production Platform

Whole-cell biocatalysis utilizes engineered microorganisms to produce the desired compound, offering a cost-effective and scalable approach. This strategy eliminates the need for enzyme purification and can incorporate cofactor regeneration systems within the cellular metabolism.

Designing a Whole-Cell Biocatalyst

The development of a whole-cell biocatalyst for this compound production involves the following key steps:

Caption: Design of a whole-cell biocatalyst.

A potential metabolic pathway in an engineered E. coli strain could start from L-phenylalanine, a common amino acid.

Caption: Potential metabolic pathway in engineered E. coli.

Experimental Protocol: Whole-Cell Biotransformation

This protocol provides a general framework for the production of this compound using an engineered E. coli strain.

Materials:

-

Engineered E. coli strain expressing the required enzymes (e.g., PAL and a suitable hydroxylase).

-

Luria-Bertani (LB) medium for pre-culture.

-

M9 minimal medium for production.

-

Inducer (e.g., IPTG).

-

o-Coumaric acid (or L-phenylalanine if the full pathway is engineered).

-

Antibiotics for plasmid maintenance.

Procedure:

-

Pre-culture: Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Production Culture: Inoculate the M9 minimal medium with the overnight pre-culture to an initial OD600 of 0.1.

-

Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8, then induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Biotransformation: After induction, lower the temperature to 25-30°C and add the substrate (o-coumaric acid) to the culture.

-

Incubation and Monitoring: Incubate the culture with shaking for 24-72 hours. Monitor cell growth (OD600) and product formation (HPLC) at regular intervals.

-

Harvesting: After the desired incubation period, harvest the culture by centrifugation. The supernatant will contain the product.

Downstream Processing and Purification

The recovery and purification of this compound from the reaction mixture or culture broth is a critical step to obtain a high-purity product.

Purification Strategy

A multi-step purification strategy is typically required.

| Step | Technique | Purpose |

| 1. Separation | Centrifugation or Microfiltration | Removal of cells or precipitated enzyme. |

| 2. Extraction | Liquid-Liquid Extraction | Initial purification and concentration of the product from the aqueous phase into an organic solvent (e.g., ethyl acetate) after acidification of the broth. |

| 3. Chromatography | Reversed-Phase Chromatography | High-resolution purification of this compound from other structurally similar compounds. |

| 4. Crystallization | Evaporation of Solvent | Final step to obtain the product in a highly pure crystalline form. |

General Purification Protocol

-

Cell Removal: Centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the cells.

-

Acidification and Extraction: Acidify the supernatant to pH 2-3 with HCl and perform liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Solvent Evaporation: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: Redissolve the crude extract in a minimal amount of the mobile phase and purify using preparative HPLC with a C18 column. A gradient of water and acetonitrile with 0.1% formic acid is a common mobile phase system.

-

Product Recovery: Collect the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Analytical Methods for Product Verification

Accurate and reliable analytical methods are essential for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) is the primary method for quantifying the product.

HPLC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A linear gradient from 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 280 nm and 320 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for the structural elucidation and confirmation of the synthesized this compound.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Signals corresponding to the three aromatic protons.

-

Two doublets for the vinylic protons of the acrylic acid side chain.

-

Signals for the hydroxyl and carboxylic acid protons.

Expected ¹³C NMR Signals:

-

Nine distinct carbon signals corresponding to the carbon skeleton of this compound.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the product and to confirm its identity. Electrospray ionization (ESI) is a common technique for this analysis.

Conclusion and Future Outlook

The enzymatic synthesis of this compound represents a promising and sustainable alternative to traditional chemical methods. The use of engineered hydroxylases, particularly 4HPA3H, in either in vitro or whole-cell biocatalytic systems, offers a path to highly selective and efficient production. While further research is needed to optimize reaction conditions and improve product yields, the foundational knowledge and methodologies outlined in this guide provide a solid starting point for researchers in this exciting field. The continued development of novel biocatalysts and the optimization of fermentation and downstream processes will be key to unlocking the full potential of this compound in various industrial applications.

References

-

Bartsch, S., et al. (2022). Engineered Bacterial Flavin-Dependent Monooxygenases for the Regiospecific Hydroxylation of Polycyclic Phenols. ChemBioChem, 23(7), e202100650. [Link]

-

Cabanes, J., et al. (2017). Spectrophotometric Characterization of the Action of Tyrosinase on p-Coumaric and Caffeic Acids: Characteristics of o-Caffeoquinone. International Journal of Molecular Sciences, 18(5), 923. [Link]

-

Chen, Z., et al. (2024). 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. International Journal of Molecular Sciences, 25(2), 1222. [Link]

-

Sabet, M. S., et al. (2012). Multivariate Curve Resolution of p-Coumaric Acid o-Hydroxylation Reaction Mechanism Catalyzed by Tyrosinase. Asian Journal of Chemistry, 25(3), 1461-1466. [Link]

-

García-Molina, F., et al. (2017). Spectrophotometric Characterization of the Action of Tyrosinase on p-Coumaric and Caffeic Acids: Characteristics of o-Caffeoquinone. International Journal of Molecular Sciences, 18(5), 923. [Link]

-

Bartsch, S., et al. (2022). In vitro hydroxylation by the 4HPA3H/PrnF/FDH system. ResearchGate. [Link]

-

Hasan, S. M. M., et al. (2018). Evaluation of Putative Inducers and Inhibitors toward Tyrosinase from two Trichoderma species. Jordan Journal of Biological Sciences, 11(4), 437-443. [Link]

-

Wang, Y., et al. (2024). Engineering of 4-hydroxyphenylacetate 3-hydroxylase derived from Pseudomonas aeruginosa for the ortho-hydroxylation of ferulic acid. International Journal of Biological Macromolecules, 262, 130545. [Link]

-

Ferreira, E. S. B., et al. (2020). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Molecules, 25(16), 3647. [Link]

-

Cui, Y., et al. (2022). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. Catalysts, 12(10), 1144. [Link]

-

Wu, C., et al. (2019). Biotransformation products of o-coumaric acid and caffeic acid by S. coelicolor and A. niger monocultures and their co-culture. ResearchGate. [Link]

-

Freire, R., et al. (2019). Chemical structures of dihydroxy cinnamic acid and triterpenoidal... ResearchGate. [Link]

-

Automated Topology Builder. (n.d.). 2,5-Dihydroxycinnamicacid | C9H7O4 | MD Topology | NMR | X-Ray. [Link]

-

Schüffler, A. (2017). Isolation and Purification of Natural Products from Microbial Cultures. In Methods in Molecular Biology (Vol. 1525, pp. 225-242). Humana Press. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 500 MHz, H2O, experimental) (HMDB0000225). [Link]

-

Shimoda, K., et al. (2010). Biotransformation of cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid by plant cell cultures of Eucalyptus perriniana. Bioscience, Biotechnology, and Biochemistry, 74(9), 1920-1924. [Link]

-

Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293. [Link]

-

Zhang, X., et al. (2017). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. Frontiers in Plant Science, 8, 1593. [Link]

-

Magritek. (n.d.). Just a few milligrams available for a 13C measurement?. [Link]

-

Mead, J. A., et al. (1955). The hydroxylation of coumarin and the cyclization of o-coumaric acid in vivo. The Biochemical Journal, 60(339th Meeting), xv. [Link]

-

Adebiotech. (n.d.). Industrial applications of biocatalysts. [Link]

-

Martínez, V., et al. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology, 3, 126. [Link]

-

Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. [Link]

-

van der Meer, T., et al. (2021). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. FEMS Yeast Research, 21(1), foaa071. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Shimoda, K., et al. (2010). Biotransformation of Cinnamic Acid, p-Coumaric Acid, Caffeic Acid, and Ferulic Acid by Plant Cell Cultures of Eucalyptus perriniana. ResearchGate. [Link]

-

Stasinska, M., et al. (2025). Enzymatic Synthesis and Bioactivity Evaluation of Alkyl Dihydrocaffeates. Food Biophysics. [Link]

- E. I. du Pont de Nemours and Company. (2013). Direct biocatalytic production of acrylic acid and other carboxylic acid compounds.

-

Wang, T., et al. (2020). Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives. Applied Microbiology and Biotechnology, 104(3), 975-988. [Link]

-

Fimland, N., et al. (2002). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology, 68(5), 2549-2553. [Link]

-

Galland, S., et al. (2012). Chemical Synthesis of Hydroxycinnamic Acid Glucosides and Evaluation of Their Ability To Stabilize Natural Colors via Anthocyanin Copigmentation. Journal of Agricultural and Food Chemistry, 60(4), 978-987. [Link]

-

Fimland, N., et al. (2002). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. ResearchGate. [Link]

-

Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. Current Medicinal Chemistry, 20(36), 4436-4450. [Link]

-

Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Systematic Reviews in Pharmacy, 11(11), 1640-1647. [Link]

-

de Souza, A. G., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e27110111550. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Spectrophotometric Characterization of the Action of Tyrosinase on p-Coumaric and Caffeic Acids: Characteristics of o-Caffeoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineered Bacterial Flavin‐Dependent Monooxygenases for the Regiospecific Hydroxylation of Polycyclic Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering of 4-hydroxyphenylacetate 3-hydroxylase derived from Pseudomonas aeruginosa for the ortho-hydroxylation of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of 2,5-Dihydroxycinnamic Acid from o-Coumaric Acid

This guide provides a comprehensive technical overview for the chemical synthesis of 2,5-Dihydroxycinnamic acid, a significant isomer of caffeic acid, commencing from the readily available precursor, o-coumaric acid. This document is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a deep dive into a plausible and scientifically grounded synthetic route.

Introduction: The Significance of this compound

This compound is a hydroxycinnamic acid derivative that holds considerable interest in medicinal chemistry and materials science.[1] As an isomer of the well-studied caffeic acid, its unique substitution pattern on the phenyl ring imparts distinct chemical and biological properties. Research into its derivatives has revealed potential applications as inhibitors of enzymes such as 5-lipoxygenase, suggesting anti-inflammatory and antitumor activities.[2][3] Furthermore, hydroxycinnamic acids, in general, are recognized for their antioxidant properties and are explored for their health benefits.[4] This guide delineates a strategic synthetic pathway for obtaining this compound, a compound not abundantly found in nature, through a targeted chemical transformation.

Strategic Synthesis Pathway: The Elbs Persulfate Oxidation

The selected and most direct route for the synthesis of this compound from o-coumaric acid is the Elbs persulfate oxidation.[1] This reaction is a classic method for the hydroxylation of phenols to produce para-diphenols.[5] In the context of our target molecule, o-coumaric acid (2-hydroxycinnamic acid) serves as the phenolic substrate. The Elbs oxidation is particularly well-suited for this transformation due to its selectivity for the para-position relative to the existing hydroxyl group and its tolerance for the acrylic acid side chain present in o-coumaric acid.[6]

Reaction Mechanism

The Elbs persulfate oxidation proceeds through a multi-step mechanism in an alkaline aqueous medium:

-

Deprotonation: The phenolic hydroxyl group of o-coumaric acid is deprotonated in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to form a more reactive phenolate anion.

-

Nucleophilic Attack: The electron-rich phenolate anion performs a nucleophilic attack on the peroxide oxygen of the persulfate ion (S₂O₈²⁻). This attack is favored at the para-position due to electronic effects.

-

Formation of a Sulfate Ester Intermediate: This nucleophilic attack leads to the formation of an intermediate sulfate ester at the para-position to the original hydroxyl group.

-

Hydrolysis: The reaction mixture is then acidified and heated to hydrolyze the sulfate ester, yielding the final dihydroxy product, this compound.

The overall transformation can be visualized as follows:

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from o-coumaric acid via the Elbs persulfate oxidation.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| o-Coumaric Acid | C₉H₈O₃ | 164.16 | ≥98% | Sigma-Aldrich |

| Potassium Persulfate | K₂S₂O₈ | 270.32 | ≥99% | Acros Organics |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Fisher Scientific |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 95-98% | VWR Chemicals |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | J.T. Baker |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | EMD Millipore |

| Deionized Water | H₂O | 18.02 | - | In-house |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

1. Preparation of the Reaction Mixture:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 8.2 g (0.05 mol) of o-coumaric acid in 200 mL of deionized water containing 8.0 g (0.2 mol) of sodium hydroxide.

-

Stir the mixture until all solids have dissolved, resulting in a clear solution of sodium o-coumarate.

-

Cool the flask in an ice-water bath to maintain the temperature between 10-15°C.

2. Addition of Potassium Persulfate:

-

In a separate beaker, dissolve 13.5 g (0.05 mol) of potassium persulfate in 100 mL of deionized water.

-

Transfer this solution to the dropping funnel.

-

Add the potassium persulfate solution dropwise to the stirred solution of sodium o-coumarate over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not exceed 20°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The solution may develop a darker color during this time.

3. Hydrolysis of the Sulfate Ester:

-

After 24 hours, carefully acidify the reaction mixture by the slow addition of concentrated sulfuric acid until the pH is approximately 1. This should be done in an ice bath as the neutralization is exothermic.

-

Heat the acidified mixture in a water bath at 80-90°C for 1 hour to facilitate the hydrolysis of the intermediate sulfate ester.

-

Allow the reaction mixture to cool to room temperature.

4. Product Isolation and Purification:

-

Transfer the cooled reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with a small amount of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

For further purification, recrystallize the crude solid from a minimal amount of hot water. The purified this compound should be collected by vacuum filtration, washed with a small amount of cold water, and dried in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

| Technique | Expected Observations |

| Melting Point | A sharp melting point should be observed, which can be compared to literature values. |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic signals for the aromatic protons in a 1,2,4-trisubstituted pattern, as well as the vinylic protons of the acrylic acid side chain. The chemical shifts and coupling constants will be indicative of the structure. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display the expected number of signals corresponding to the nine carbon atoms in the molecule, including the carboxyl carbon, vinylic carbons, and aromatic carbons. |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (180.16 g/mol ).[7] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups (broad peak), the carboxylic acid C=O stretch, the C=C double bond of the vinyl group, and aromatic C-H and C=C stretches. |

Discussion on Scientific Integrity and Causality

The choice of the Elbs persulfate oxidation is predicated on its established utility for the para-hydroxylation of phenols.[6] The alkaline conditions are crucial for generating the more nucleophilic phenolate ion, which is essential for the initial attack on the persulfate. The subsequent hydrolysis step under acidic conditions is a standard procedure to cleave the sulfate ester and reveal the desired hydroxyl group.

It is important to note that the yields of the Elbs oxidation can be moderate.[5] A potential side reaction is the formation of the ortho-hydroxylated product, though the para-product is typically favored. Unreacted starting material is also a common impurity, which can be removed during the purification steps. The extraction with diethyl ether is effective for separating the organic product from the aqueous solution containing inorganic salts. Recrystallization is a powerful technique for obtaining high-purity crystalline solids.

Applications in Drug Development and Research

This compound and its derivatives are of growing interest to the pharmaceutical industry. The presence of the catechol-like hydroquinone moiety and the cinnamic acid scaffold are features found in many biologically active natural products. For instance, derivatives of this compound have been synthesized and evaluated as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways.[3] This suggests potential therapeutic applications in inflammatory diseases and certain types of cancer. The antioxidant properties associated with the dihydroxy-substituted aromatic ring also make it a candidate for investigation in diseases related to oxidative stress.[2]

References

-

Elbs, K. (1893). Ueber Nitrohydrochinon. J. Prakt. Chem., 48, 179–185. [Link]

-

Sethna, S. M. (1951). The Elbs Persulfate Oxidation. Chem. Rev., 49(1), 91–101. [Link]

-

Behrman, E. J. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry, 2, 22. [Link]

-

Wikipedia. (2023). Elbs persulfate oxidation. [Link]

-

Wikipedia. (2023). This compound. [Link]

-

Behrman, E. J. (1988). The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Org. React., 35, 421-511. [Link]

-

PhytoBank. (2015). This compound (PHY0107286). [Link]

-

PubChem. (n.d.). Methyl 2,5-dihydroxycinnamate. [Link]

- Google Patents. (n.d.). US3652597A - Production of di-hydroxy products.

-

Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. (2021). Molecules, 26(16), 4987. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Selka, A., et al. (2019). Discovery of a novel this compound-based 5-lipoxygenase inhibitor that induces apoptosis and may impair autophagic flux in RCC4 renal cancer cells. European Journal of Medicinal Chemistry, 179, 347-357. [Link]

-

Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. (2020). Nutrients, 12(9), 2756. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Discovery of a novel this compound-based 5-lipoxygenase inhibitor that induces apoptosis and may impair autophagic flux in RCC4 renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. This compound | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 2,5-Dihydroxycinnamic Acid: A Comprehensive Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides an in-depth exploration of the core physicochemical properties of 2,5-Dihydroxycinnamic acid (2,5-DHCA). The narrative is structured to deliver not just data, but a causal understanding of why these properties are critical in experimental design and application, from mass spectrometry to early-stage drug development.

Introduction: The Molecular Identity and Significance of 2,5-DHCA

This compound, an isomer of the more widely known caffeic acid, is a hydroxycinnamic acid derivative with the IUPAC name (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid.[1][2] It is also known by the synonym grevillic acid.[2] While its presence has been noted in nature, for instance in Grevillea robusta, its primary significance in the research community stems from its utility as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and its inherent antioxidant properties.[1][3][4][5]

Understanding its fundamental physicochemical characteristics is paramount for any researcher aiming to leverage its unique capabilities. These properties govern its behavior in solution, its interaction with other molecules, its stability, and ultimately, its performance in various analytical and biological assays.

Caption: Chemical structure of this compound.

Core Physicochemical Data

A precise understanding of a compound begins with its fundamental quantitative descriptors. The following table summarizes the key physicochemical properties of 2,5-DHCA.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | [1] |

| Synonyms | Grevillic acid, (E)-3-(2,5-Dihydroxyphenyl)acrylic acid | [1][2] |

| CAS Number | 38489-67-7 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1O)/C=C/C(=O)O)O | [1] |

| InChI Key | JXIPYOZBOMUUCA-DAFODLJHSA-N | [1] |

| XLogP3 (Lipophilicity) | 1.2 | [1] |

| pKa (Predicted) | Weakly acidic | [6][7] |

| Melting Point | ~234-237 °C (for caffeic acid isomer, decomposition) | [8] |

Solubility Profile: The Foundation of Application

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, dissolution, and bioavailability.[9][] For 2,5-DHCA, solubility is also the cornerstone of its primary application as a MALDI matrix, where co-crystallization with the analyte is essential.

Unlike matrices such as α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic Acid (SA), which are poorly soluble in water, 2,5-DHCA (often referred to as DHB in literature, though technically 2,5-dihydroxybenzoic acid is DHB) is soluble in both water and organic solvents.[11] This versatility allows for its use with a broader range of analytes and solvent systems. It is considered a more hydrophilic matrix compared to the highly hydrophobic CHCA.[12]

Experimental Protocol: Equilibrium Solubility Determination

This protocol provides a standardized method for determining the solubility of 2,5-DHCA in various aqueous buffers, which is crucial for biopharmaceutical classification.[13]

Objective: To determine the equilibrium solubility of 2,5-DHCA at 37 ± 1 °C across a pH range of 1.2 to 6.8.[13]

Materials:

-

This compound powder

-

pH Buffers (pH 1.2, 4.5, 6.8)

-

Shaking incubator or orbital shaker set to 37 °C

-

Centrifuge

-

HPLC-UV system

-

Calibrated pH meter

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation: Add an excess amount of 2,5-DHCA powder to separate vials containing each pH buffer (e.g., 10 mg in 5 mL of buffer). The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator at 37 °C. Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can establish the minimum time required.[13]

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant. Immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of dissolved 2,5-DHCA using a validated HPLC-UV method.

-

pH Verification: Measure the pH of the remaining supernatant to confirm it has not significantly changed during the experiment.

Caption: Workflow for determining equilibrium solubility of 2,5-DHCA.

Acidity and Ionization State (pKa)

The ability to donate a proton is critical for its function as a "cool" or "soft" MALDI matrix, which minimizes analyte fragmentation.[11][14]

Caption: Relationship between pH, pKa, and the ionization state of 2,5-DHCA.

Thermal Properties: Stability Under Energy Input

Thermal stability is a crucial parameter, especially for a compound used in a laser-based desorption/ionization technique. Studies on common MALDI matrices have shown that 2,5-dihydroxybenzoic acid (a close analog) remains largely unchanged after fusion, indicating good thermal stability.[15][16] This contrasts with other matrices like CHCA, which can undergo decarboxylation upon heating.[15] High thermal stability ensures that the matrix itself does not significantly decompose and create interfering ions in the mass spectrum.

Experimental Protocol: Melting Point and Thermal Decomposition via DSC

Objective: To determine the melting point and assess the thermal stability of 2,5-DHCA using Differential Scanning Calorimetry (DSC).

Materials:

-

This compound powder

-

DSC instrument (e.g., TA Instruments, Mettler Toledo)

-

Aluminum or hermetic pans and lids

-

Crimper for sealing pans

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,5-DHCA into a DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

-

Data Analysis:

-

The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.

-

Exothermic events following the melt may indicate decomposition. Thermogravimetric Analysis (TGA) can be run concurrently to correlate mass loss with thermal events.[17]

-

Spectroscopic Profile: The Key to Function

The interaction of 2,5-DHCA with electromagnetic radiation is the basis for both its quantification and its primary application as a MALDI matrix.

UV-Visible Spectroscopy

The strong absorbance of ultraviolet light is a prerequisite for any MALDI matrix. The matrix must efficiently absorb the energy from the laser (commonly a nitrogen laser at 337 nm or a Nd:YAG laser at 355 nm) to induce the desorption and ionization process.[6] The UV absorption maxima for this compound phenethyl ester are reported at 251, 280, and 362 nm, indicating strong absorbance in the range of typical MALDI lasers.[18] A related compound, 2,5-dihydroxybenzoic acid, shows absorption maxima at 214, 236, and 334 nm.[19][20] This property ensures efficient energy transfer from the laser to the analyte-matrix crystal lattice.

NMR and IR Spectroscopy

Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are indispensable tools for structural verification and purity assessment of 2,5-DHCA.

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid side chain, and the acidic proton of the carboxylic acid group.[21][22]

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton, with characteristic shifts for the carbonyl carbon, aromatic carbons, and alkene carbons.[23]

-

IR Spectroscopy: The IR spectrum is characterized by prominent absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching.[22]

Application-Driven Insights: Connecting Properties to Performance

A Superior Matrix for Glycans and Peptides

2,5-DHCA is renowned as a "soft" and "cool" matrix, making it the matrix of choice for the analysis of fragile molecules like glycoproteins and glycans.[11][14] Its key advantages, rooted in its physicochemical properties, include:

-

Soft Ionization: It imparts less internal energy to the analyte molecules during ionization, significantly reducing fragmentation and preserving the intact molecular ion.[11] This is particularly vital for labile structures like sulfated or sialylated oligosaccharides.[14]

-

Versatility: Its solubility in both aqueous and organic solvents makes it compatible with a wide range of biomolecules.[11]

-

Dual Ionization Capability: It can effectively ionize peptides as protonated molecules and carbohydrates as sodium adducts from the same sample spot, enabling comprehensive analysis of glycopeptides without prior separation.[14]

Caption: Simplified workflow of the MALDI-MS process using 2,5-DHCA.

Antioxidant Activity: A Structure-Function Relationship

Hydroxycinnamic acids are potent antioxidants, a property attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals.[4][5] The resulting phenoxyl radical is stabilized by resonance across the aromatic ring and the conjugated propenoic side chain.[4] The presence of two hydroxyl groups on the phenyl ring of 2,5-DHCA enhances its radical-scavenging capacity, making it an effective antioxidant.[3][5] This activity is crucial in the context of its potential use in drug development and as a bioactive compound.

Conclusion

The physicochemical properties of this compound are intrinsically linked to its function and utility in research. Its unique solubility profile, efficient UV absorption, and capacity for soft ionization make it an invaluable tool in mass spectrometry, particularly for the analysis of delicate biomolecules. Furthermore, its inherent antioxidant activity, derived from its phenolic structure, presents opportunities for its exploration in pharmaceutical and nutraceutical applications. A thorough understanding and methodical characterization of these properties, using the protocols outlined in this guide, are essential for any scientist seeking to harness the full potential of this versatile compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6442618, this compound. PubChem. [Link]

-

Aoki-Kamoshita, Y. (2016). MALDI Matrix Research for Biopolymers. Mass Spectrometry (Tokyo, Japan). [Link]

-

Rutgers-Newark Chemistry Department. MALDI Matrices. [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. [Link]

-

MassTech Inc. (n.d.). Sample preparation strategies in MALDI. [Link]

-

Razzaghi-Asl, N., & Garrido, J. (n.d.). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. CORE. [Link]

-

González, J., et al. (2009). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix. Journal of Mass Spectrometry. [Link]

-

PhytoBank. (2015). Showing this compound (PHY0107286). [Link]

-

Živković, J., et al. (2018). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients. [Link]

-

BioMagResBank. (n.d.). 2,5-Dihydroxycinnamicacid | C9H7O4 | MD Topology | NMR | X-Ray. [Link]

-

Wikipedia. (2025). This compound. [Link]

-

Ordoudi, S. A., & Tsimidou, M. Z. (2015). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. Antioxidants. [Link]

-

Sova, M. (2020). Antioxidant properties of hydroxycinnamic acids: A review of structure-activity relationships. Journal of Functional Foods. [Link]

-

Razzaghi-Asl, N., et al. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current Medicinal Chemistry. [Link]

-

SpectraBase. (n.d.). METHYL-(E)-2,5-DIHYDROXY-CINNAMATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5353609, Methyl 2,5-dihydroxycinnamate. PubChem. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. [Link]

-

Semantic Scholar. (n.d.). The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dimethoxycinnamic acid (CAS 10538-51-9). [Link]

-

ResearchGate. (n.d.). Chemical structures of dihydroxy cinnamic acid and triterpenoidal... [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-